molecular formula C12H10FNO2 B3833172 3-fluoro-N-(2-furylmethyl)benzamide

3-fluoro-N-(2-furylmethyl)benzamide

Cat. No. B3833172
M. Wt: 219.21 g/mol
InChI Key: NEJGZJJQNITATG-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring . They are used in a wide range of applications, from pharmaceuticals to dyes .


Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including hydrolysis to produce benzoic acid and an amine, and reaction with halogens to form halobenzoic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzamides are used as antipsychotic drugs and work by blocking dopamine receptors in the brain .

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and the necessary precautions for handling and storage . It’s important to always follow safety guidelines when working with chemicals.

Future Directions

The future directions of research on a compound depend on its potential applications. For example, new synthetic methods for benzamides could be developed, or their potential uses in medicine or other industries could be explored .

properties

IUPAC Name

3-fluoro-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJGZJJQNITATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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